

# A Comparative Analysis of RORyt Inhibitors: GSK805 and SHR168442

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK805

Cat. No.: B607864

[Get Quote](#)

In the landscape of therapeutic development for autoimmune diseases, the Retinoid-related orphan receptor gamma t (RORyt) has emerged as a critical target. As a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), its inhibition presents a promising strategy for conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. This guide provides a detailed comparative analysis of two notable RORyt inhibitors: **GSK805**, an orally available compound, and SHR168442, a topically administered agent developed through structural modification of **GSK805**.<sup>[1][2][3]</sup>

## Overview and Mechanism of Action

Both **GSK805** and SHR168442 function as antagonists or inverse agonists of RORyt.<sup>[1][3][4]</sup> By binding to the ligand-binding domain of this nuclear receptor, they prevent the recruitment of coactivators necessary for the transcription of target genes, most notably IL17A.<sup>[3]</sup> This ultimately leads to a reduction in Th17 cell function and IL-17 secretion, thereby mitigating the inflammatory cascade central to many autoimmune pathologies.<sup>[1][2][4]</sup>

**GSK805** is characterized as an orally active and central nervous system (CNS) penetrant RORyt inhibitor.<sup>[5]</sup> In contrast, SHR168442 was specifically designed for topical application with skin-restricted exposure to minimize systemic side effects, making it a targeted therapy for dermatological conditions like psoriasis.<sup>[1][2][6]</sup>

## Comparative Efficacy and Potency

The following tables summarize the available quantitative data on the in vitro and in vivo activities of **GSK805** and SHR168442.

Table 1: In Vitro Potency

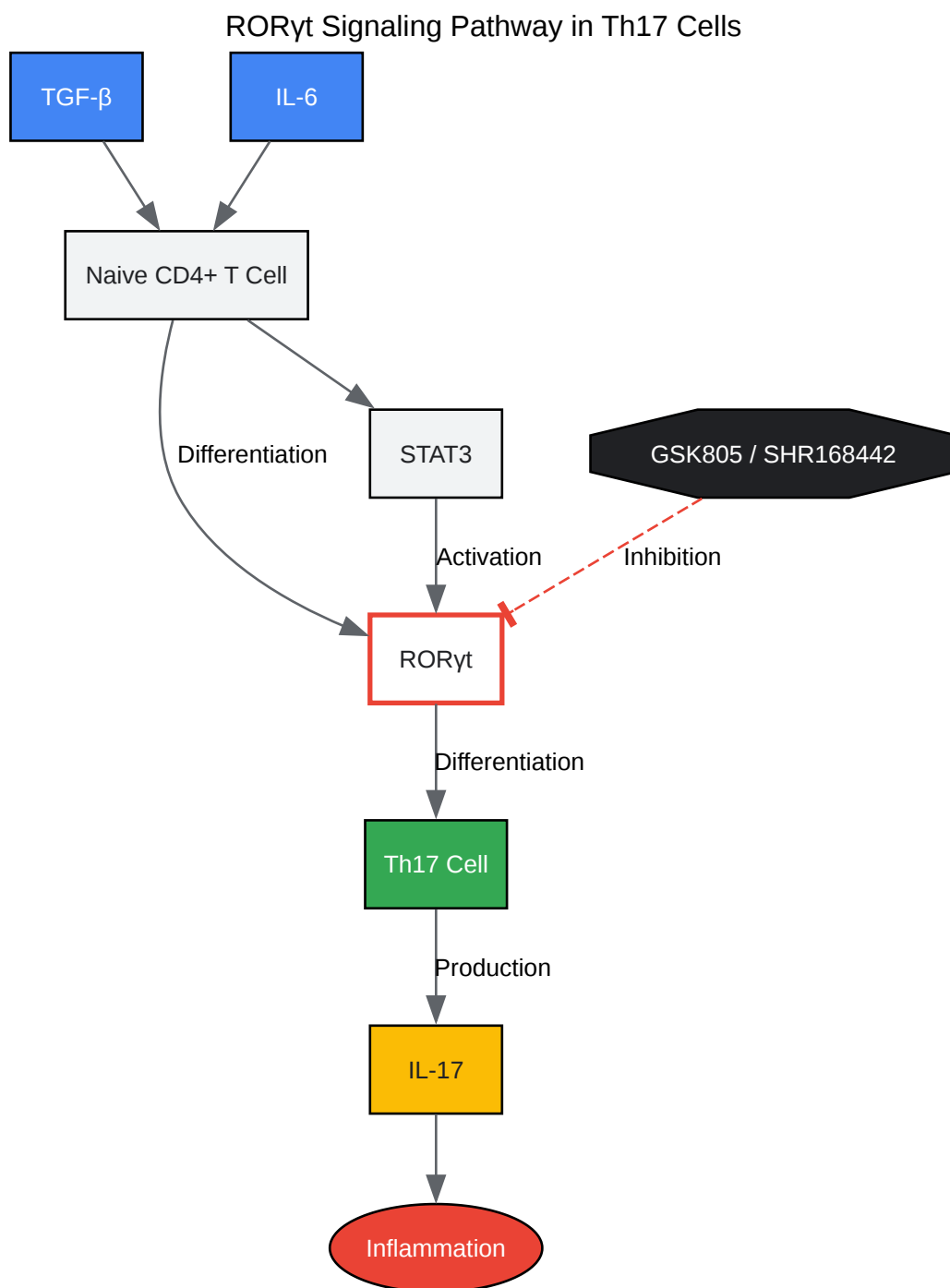
Compound	Assay	Species	IC50 / pIC50	Reference
GSK805	RORy Inhibition	Not Specified	pIC50 = 8.4	<a href="#">[5]</a>
Th17 Cell Differentiation	Not Specified	pIC50 > 8.2	<a href="#">[5]</a>	
IL-17 Production Inhibition	Mouse	Effective at 0.5 $\mu$ M	<a href="#">[4]</a>	
SHR168442	RORy Modulation	Not Specified	IC50 = 0.035 $\mu$ M	<a href="#">[7]</a>
IL-17 Gene Transcription	Not Specified	IC50 = 15 nM	<a href="#">[3]</a> <a href="#">[8]</a>	
IL-17 Secretion Inhibition	Human PBMCs	IC50 = 20 nM	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a>	
IL-17 Secretion Inhibition	Mouse Splenocytes	IC50 = 54 $\pm$ 12 nM	<a href="#">[2]</a>	

Table 2: Preclinical In Vivo Efficacy

Compound	Model	Administration	Dosage	Key Findings	Reference
GSK805	Experimental Autoimmune Encephalomyelitis (EAE) in mice	Oral	10 mg/kg/day	Ameliorated disease severity, inhibited Th17 responses in the CNS.	[4]
Intestinal Inflammation (IL10-/- mice)	Oral	10 mg/kg/day	Reduced colonic inflammation and IL-17A+ Th17 cells.	[9]	
SHR168442	Imiquimod-induced psoriasis-like inflammation in mice	Topical	2%, 4%, 8% in Vaseline	Dose-dependent reduction in scaling, erythema, and skin thickness.	[1][8]
IL-23-induced psoriasis-like inflammation in mice	Topical	8% in Vaseline	Significant reduction in clinical scores.	[1][2]	

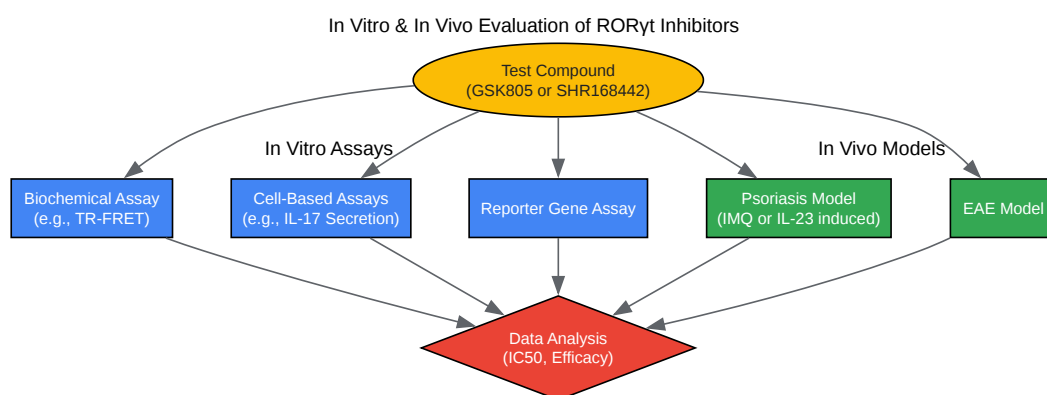
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating ROR $\gamma$ t inhibitors.



[Click to download full resolution via product page](#)

Caption: RORyt signaling pathway in Th17 cell differentiation.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for RORYt inhibitor evaluation.

## Detailed Experimental Protocols

**LanthaScreen TR-FRET RORY Coactivator Assay (for SHR168442):** This assay quantifies the ability of a compound to disrupt the interaction between the RORY ligand-binding domain (LBD) and a coactivator peptide. A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORY LBD. A fluorescein-labeled coactivator peptide binds to the LBD, bringing the Tb and fluorescein into close proximity and generating a FRET signal. An antagonist, like SHR168442, binds to the LBD, causing a conformational change that reduces the affinity for the coactivator peptide, thus decreasing the FRET signal.<sup>[1][2][10]</sup>

**IL-17 Secretion Assay from Human PBMCs (for SHR168442):** Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated under conditions that promote Th17 differentiation and IL-17 production. The cells are then treated with varying concentrations of the test compound (e.g., SHR168442). After a defined incubation period, the supernatant is

collected, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated from the dose-response curve.[1][2]

Imiquimod (IMQ)-Induced Psoriasis-like Inflammation Model (for SHR168442): The shaved backs of mice (e.g., BALB/c) are treated daily with a 5% IMQ cream to induce a psoriasis-like skin inflammation, characterized by erythema, scaling, and thickening. The test compound, formulated for topical application (e.g., SHR168442 in Vaseline), is applied to the inflamed skin. Disease severity is scored daily. At the end of the study, skin samples can be collected for histological analysis and measurement of pro-inflammatory cytokines.[1][8]

Experimental Autoimmune Encephalomyelitis (EAE) Model (for **GSK805**): EAE, a model for multiple sclerosis, is induced in mice (e.g., C57BL/6) by immunization with a myelin antigen such as MOG35-55 in Complete Freund's Adjuvant (CFA). The test compound (e.g., **GSK805**) is administered orally on a daily basis starting from the day of immunization. Mice are monitored and scored daily for clinical signs of EAE. At the end of the study, CNS-infiltrating immune cells can be isolated and analyzed for Th17 cell populations and cytokine production. [4]

## Conclusion

**GSK805** and SHR168442 are both potent inhibitors of the ROR $\gamma$ t pathway, demonstrating efficacy in preclinical models of autoimmune disease. The key difference lies in their intended therapeutic application and route of administration. **GSK805**, with its oral bioavailability and CNS penetration, holds potential for systemic autoimmune diseases. In contrast, SHR168442 represents a targeted approach for inflammatory skin conditions like psoriasis, with its design focused on maximizing local efficacy in the skin while minimizing systemic exposure and potential side effects. The development of SHR168442 from the **GSK805** scaffold highlights a strategic evolution in drug design, tailoring a molecule's properties to a specific clinical need. Further clinical evaluation will be crucial to determine the therapeutic utility of these ROR $\gamma$ t inhibitors in their respective indications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of a novel RORy antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a novel RORy antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. Transient inhibition of ROR-yt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of RORyt Inhibitors: GSK805 and SHR168442]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607864#comparative-analysis-of-gsk805-and-shr168442]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)